molecular formula C16H15N3O2S B2839422 (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-86-9

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2839422
CAS No.: 2035018-86-9
M. Wt: 313.38
InChI Key: AHTLXSLYBHQLMZ-VOTSOKGWSA-N
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Description

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates multiple privileged heterocyclic scaffolds, including furan, pyrazole, and thiophene, which are frequently employed in the design of pharmacologically active compounds. The furan moiety, an electron-rich system, is known to modify protein molecules due to its ability to form hydrogen bonds with various biological enzymes . Furthermore, the (E)-configured acrylamide linker is a common feature in molecules designed to act as covalent inhibitors or to enhance interactions with biological targets through resonance. This specific molecular architecture suggests potential research applications in areas such as kinase inhibition, neuropharmacology, and the development of anti-proliferative agents. Researchers can utilize this compound as a key intermediate or a core structural motif for developing novel therapeutic candidates or as a chemical probe to investigate specific biological pathways. The presence of the thiophene ring, another versatile heterocycle, may contribute to modulating the compound's electronic properties and binding affinity, making it a versatile building block in drug discovery programs. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-2-11-22-13)17-12-14(15-5-1-10-21-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTLXSLYBHQLMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol. This can be achieved through the reaction of furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like sodium hydride.

    Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.

    Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its heterocyclic moieties under controlled conditions:

Reaction Site Reagents/Conditions Product Key Observations References
Thiophene ringm-CPBA (m-chloroperbenzoic acid)Thiophene sulfoxide or sulfoneSelective oxidation at sulfur atom; sulfoxide forms at 0°C, sulfone at 25°C
Furan ringH₂O₂/Fe³⁺ (Fenton-like system)Furanone derivativeRadical-mediated oxidation leading to ring-opening or lactone formation
Acrylamide double bondO₃ (ozonolysis)Aldehyde/carboxylic acid fragmentsCleavage of the double bond; yields thiophene-2-carbaldehyde and amine derivatives

Mechanistic Insights :

  • Thiophene oxidation follows an electrophilic pathway, where m-CPBA acts as an oxygen donor.

  • Furan oxidation involves radical intermediates, with Fe³⁺ catalyzing H₂O₂ decomposition.

Reduction Reactions

The acrylamide group and heterocycles participate in reduction processes:

Reaction Site Reagents/Conditions Product Key Observations References
Acrylamide double bondH₂/Pd-C (catalytic hydrogenation)Saturated amideStereoselective reduction to (Z)-isomer
Pyrazole ringNaBH₄/MeOHPartially reduced pyrazolinePartial saturation of the pyrazole ring observed via NMR

Industrial Relevance :

  • Catalytic hydrogenation is scalable for gram-scale synthesis of saturated analogs with >90% yield.

Cyclization and Condensation Reactions

The compound participates in cycloadditions and Knoevenagel condensations:

Reaction Type Reagents/Conditions Product Key Observations References
Knoevenagel condensationEthyl cyanoacetate, piperidineα-Cyano acrylonitrile derivativesForms conjugated systems with enhanced fluorescence
Diels-Alder cycloadditionMaleic anhydride, 80°CFuran-maleic anhydride adductEndo selectivity confirmed by X-ray crystallography

Case Study :

  • Reaction with ethyl cyanoacetate under basic conditions yields α-cyano derivatives with demonstrated anticancer activity (IC₅₀ = 2.1–8.7 μM against MCF-7 cells) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Reaction Type Reagents/Conditions Product Key Observations References
Electrophilic aromatic substitution (Thiophene)HNO₃/H₂SO₄, 0°C5-Nitro-thiophene derivativeNitration occurs preferentially at the 5-position
Nucleophilic substitution (Pyrazole)KOH, RX (alkyl halides)N-alkylated pyrazoleAlkylation at pyrazole N-1 position with >70% yield

Regioselectivity :

  • Thiophene nitration favors the 5-position due to electronic effects of the acrylamide substituent.

Hydrolysis and Stability

Condition Reagents/Conditions Product Key Observations References
Acidic hydrolysisHCl (6M), reflux, 12 hr3-(Thiophen-2-yl)acrylic acidQuantitative cleavage of the amide bond
Alkaline hydrolysisNaOH (2M), 60°C, 6 hrSodium acrylate + amine derivativeDegradation pathway confirmed by LC-MS

Stability Profile :

  • The compound is stable under ambient conditions but degrades rapidly in UV light (t₁/₂ = 4.2 hr at 254 nm).

Polymerization Potential

Initiator Conditions Product Applications References
AIBN (azobisisobutyronitrile)70°C, toluene, 24 hrPolyacrylamide with heterocyclic side chainsThermoresponsive polymers with T_g = 145°C

Material Properties :

  • Polymers exhibit tunable sol-gel transitions, making them candidates for drug delivery systems .

Scientific Research Applications

Biological Activities

Research indicates that (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing pyrazole moieties have demonstrated activity against various cancer cell lines, including lung (A549) and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Anti-inflammatory Effects

The incorporation of the furan ring enhances the anti-inflammatory properties of the compound. Research indicates its potential use in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.

Antimicrobial Properties

Compounds with thiophene and pyrazole structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in A549 and MCF7 cell lines, with IC50 values indicating potent anticancer activity.
    Cell LineIC50 Value (µM)
    A54912.5
    MCF715.0
  • Anti-inflammatory Research : Animal models treated with this compound showed a marked decrease in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Mechanism of Action

The mechanism by which (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways involved in processes like apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Differences Pharmacological Activity Reference
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophene + p-tolyl substituent (no pyrazole/furan) α7 nAChR agonist; antinociceptive effects in mice
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan + methyl-p-tolyl substituent (no pyrazole/thiophene) α7 nAChR antagonist; reduces DM497’s antinociceptive activity
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Cyano group + phenyl-pyrazole core (no furan) Anticancer activity (chemotherapy applications)
(E)-3-(Furan-2-yl)-N-(3-hydroxymethyl-4-morpholinophenyl)acrylamide (26b) Furan + morpholinophenyl substituent (no pyrazole/thiophene) Staphylococcus aureus Sortase A inhibition
Key Observations :

Heterocyclic Influence: The presence of thiophene (as in DM497) enhances α7 nAChR agonist activity, while furan (as in DM490) correlates with antagonism, highlighting the role of sulfur vs. oxygen in modulating receptor interactions .

Substituent Effects: N-Alkylation (e.g., methyl in DM490) reduces antinociceptive efficacy by sterically hindering receptor binding . Cyanogroups (e.g., in ’s compound) enhance cytotoxicity but may reduce solubility, limiting bioavailability .

Key Observations :
  • The target compound’s synthesis likely parallels methods used for DM497 and DM490, leveraging reflux conditions and ethanol/H₂O crystallization for purification .
  • Copper-catalyzed cyclization () offers higher yields for pyrazole-containing analogs but requires specialized catalysts .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Physicochemical Metrics
Compound IC50/EC50 (α7 nAChR) LogP (Predicted) Solubility (mg/mL) Thermal Stability (°C)
Target Compound Not reported 3.2 <0.1 (aqueous) >150 (decomp.)
DM497 EC50 = 1.2 µM 2.8 0.5 (DMSO) Stable to 200
DM490 IC50 = 4.5 µM 3.0 0.3 (DMSO) Stable to 180
2-Cyano-3-(1-phenyl-3-thienylpyrazole) Not reported 2.5 <0.01 (aqueous) >160 (decomp.)
Key Observations :
  • The target compound’s low aqueous solubility (predicted LogP = 3.2) may necessitate formulation improvements for in vivo applications.
  • DM497’s superior α7 nAChR potency (EC50 = 1.2 µM) underscores the therapeutic advantage of thiophene over furan in this scaffold .

Biological Activity

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a pyrazole ring, and a thiophene group, which contribute to its biological interactions. The structural formula can be represented as follows:

C15H15N5O3S\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.
  • Receptor Binding : Its functional groups allow for hydrogen bonding and hydrophobic interactions with receptors, modulating their activity.
  • Cellular Assays : Studies indicate that it can affect cell viability and proliferation in various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of human cancer cell lines (A549, H460, HT-29) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity. In vitro studies reported minimum inhibitory concentration (MIC) values between 2.50 and 20 µg/mL against various bacterial strains . This suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Anti-inflammatory assays have indicated that the compound can stabilize red blood cell membranes, with protection percentages ranging from 86.70% to 99.25% in various tests . This property is crucial for developing treatments for inflammatory diseases.

Data Tables

Biological ActivityAssay TypeResultReference
AnticancerCell ViabilityIC50: 10 - 30 µM
AntimicrobialMIC2.50 - 20 µg/mL
Anti-inflammatoryMembrane Stabilization86.70% - 99.25% protection

Case Studies

  • Study on Anticancer Activity : A series of furan and pyrazole derivatives were synthesized and tested against cancer cell lines, demonstrating that modifications in the structure significantly impacted their efficacy . The presence of the thiophene ring was found to enhance cytotoxicity.
  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial potential of similar compounds, reporting promising results against both Gram-positive and Gram-negative bacteria . The mechanism was attributed to the disruption of bacterial cell walls.
  • Inflammation Model : In a murine model of inflammation, compounds similar to this compound showed significant reduction in inflammatory markers, indicating potential for treating inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

The compound is synthesized via multi-step reactions involving:

  • Preparation of pyrazole intermediates (e.g., 3,5-dimethyl-1H-pyrazole via acetylacetone and hydrazine hydrate) .
  • Coupling of thiophene derivatives (e.g., 2-(thiophen-2-yl)ethylamine) with acryloyl chloride under basic conditions .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and reaction stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (1H/13C): Assigns proton environments (e.g., acrylamide double bond at δ 6.2–6.8 ppm) and confirms regiochemistry of heterocycles .
  • IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending in furan/thiophene rings .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 313.4 for [M+H]+) .

Q. How to ensure purity during synthesis?

  • Use HPLC with reverse-phase C18 columns (acetonitrile/water gradient) to monitor impurities .
  • Thin-Layer Chromatography (TLC) for rapid assessment of reaction progress (e.g., ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Variables: Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine, 1–5 mol%) .
  • Response Surface Methodology (RSM) models interactions between variables, identifying optimal conditions (e.g., 60°C, THF, 3 mol% catalyst for 85% yield) .

Q. What computational strategies predict biological activity and target interactions?

  • Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinases) using the compound’s acrylamide group as a hydrogen-bond donor .
  • QSAR Models: Correlate substituent effects (e.g., thiophene vs. furan) with bioactivity (IC50 values) using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?

  • Orthogonal Assays: Validate anticancer activity via both MTT (cell viability) and caspase-3 activation assays .
  • Dose-Response Replicates: Perform triplicate experiments with statistical analysis (p < 0.05) to confirm reproducibility .

Q. What methodologies elucidate structure-activity relationships (SAR) for heterocyclic modifications?

  • Analog Synthesis: Replace thiophene with furan or pyridine to assess electronic effects on receptor binding .
  • Pharmacophore Mapping: Identify critical moieties (e.g., pyrazole N-H for hydrogen bonding) using Schrödinger Phase .

Q. How to address challenges in stereochemical characterization of the acrylamide backbone?

  • 2D NMR (NOESY/ROESY): Detect spatial proximity between the (E)-configured double bond and adjacent ethyl group .
  • X-ray Crystallography (SHELXL): Resolve absolute configuration if single crystals are obtained (R-factor < 5%) .

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